1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the class of purine derivatives. Its molecular formula is , and it has a molecular weight of 447.5 g/mol. This compound exhibits potential pharmacological activities due to its structural characteristics, which include a triazine core and various functional groups that may interact with biological targets.
The synthesis of 1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions that may include:
Technical details regarding specific reagents and conditions (e.g., solvents, temperatures) would depend on the precise synthetic route chosen by researchers .
The molecular structure consists of a triazino-purine backbone with various substituents:
The compound's structural data can be represented in various formats including SMILES and InChI:
CC(C1=NC2=C(N1)C(=O)N(C(=O)N2C(C(C(F)=C)N)=O)=O)C(C=C)=CInChI=1S/C20H22FN5O2/c1-11(14(23)19(27)28)10-12(21)15(24)16(11)18(26)20(22)13(10)17(25)/h10H,1-9H2,(H,23,27)(H,24,25)(H,26)/b12-10+The compound may undergo various chemical reactions typical for purine derivatives:
Technical details of these reactions would require specific experimental setups and conditions that are often documented in organic synthesis literature .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the purine structure suggests potential inhibition of nucleotide synthesis or interference with DNA/RNA processes. Additionally, the triazine component may contribute to binding affinity through hydrogen bonding or π-stacking interactions with nucleic acids or proteins.
Research into related compounds indicates that modifications in the purine structure can significantly affect biological activity and selectivity against cancer cell lines or microbial strains .
While specific data on boiling point and density may not be readily available for this compound, general trends suggest:
The compound's reactivity profile includes:
Relevant analyses such as IR spectroscopy and NMR would provide insight into functional groups present within the molecule .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: